3,5-Bis(trifluoromethyl)phenyl-di(3-nitrophenyl)phosphine oxide
Overview
Description
3,5-Bis(trifluoromethyl)phenyl-di(3-nitrophenyl)phosphine oxide is a complex organic compound characterized by its trifluoromethyl groups and nitrophenyl moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Bis(trifluoromethyl)phenyl-di(3-nitrophenyl)phosphine oxide typically involves multi-step organic reactions. One common approach is the reaction of 3,5-bis(trifluoromethyl)phenylphosphine with 3-nitrophenyl dichloride under controlled conditions. The reaction requires anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yields and purity. Continuous flow reactors and large-scale batch processes are employed to meet commercial demands. The use of catalysts and advanced purification techniques ensures the production of high-quality material.
Chemical Reactions Analysis
Types of Reactions: This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can be carried out using lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are typically performed using strong nucleophiles such as sodium cyanide or potassium iodide.
Major Products Formed:
Oxidation: Formation of corresponding phosphine oxides.
Reduction: Reduction products include various phosphine derivatives.
Substitution: Substitution reactions yield a range of phosphine derivatives with different substituents.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a reagent in organic synthesis and as a building block for more complex molecules. Its trifluoromethyl groups enhance the stability and reactivity of the compound, making it valuable in various synthetic pathways.
Biology: In biological research, 3,5-Bis(trifluoromethyl)phenyl-di(3-nitrophenyl)phosphine oxide is used as a probe to study enzyme activities and protein interactions. Its unique structure allows for selective binding to specific biological targets.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its ability to modulate biological processes makes it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound is used in the manufacture of advanced materials, including polymers and coatings. Its chemical properties contribute to the enhancement of material performance and durability.
Mechanism of Action
The mechanism by which 3,5-Bis(trifluoromethyl)phenyl-di(3-nitrophenyl)phosphine oxide exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethyl groups enhance the compound's lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets. The nitrophenyl groups provide additional binding sites, facilitating specific interactions with enzymes and receptors.
Comparison with Similar Compounds
3,5-Bis(trifluoromethyl)benzaldehyde
1-bromo-3,5-bis(trifluoromethyl)benzene
3,5-Bis(trifluoromethyl)benzamidoxime
Uniqueness: 3,5-Bis(trifluoromethyl)phenyl-di(3-nitrophenyl)phosphine oxide stands out due to its unique combination of trifluoromethyl and nitrophenyl groups. This combination provides enhanced chemical stability and reactivity compared to similar compounds, making it a valuable tool in various scientific applications.
Properties
IUPAC Name |
1-bis(3-nitrophenyl)phosphoryl-3,5-bis(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11F6N2O5P/c21-19(22,23)12-7-13(20(24,25)26)9-18(8-12)34(33,16-5-1-3-14(10-16)27(29)30)17-6-2-4-15(11-17)28(31)32/h1-11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAJUEGMQFVXDQF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)P(=O)(C2=CC=CC(=C2)[N+](=O)[O-])C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11F6N2O5P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50660592 | |
Record name | [3,5-Bis(trifluoromethyl)phenyl]bis(3-nitrophenyl)oxo-lambda~5~-phosphane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50660592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
504.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
299176-63-9 | |
Record name | [3,5-Bis(trifluoromethyl)phenyl]bis(3-nitrophenyl)oxo-lambda~5~-phosphane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50660592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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